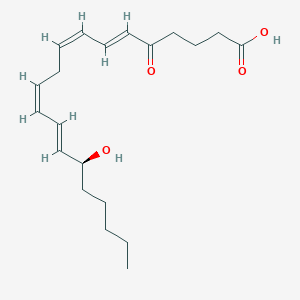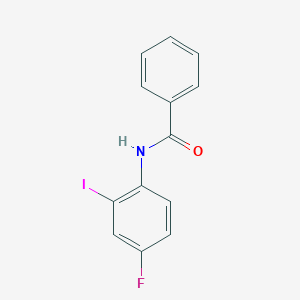
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth.
実験室実験の利点と制限
The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity, stability, and relatively low toxicity. However, the limitations include the high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Investigating its potential use as a fluorescent probe for imaging applications.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Further exploring its anti-inflammatory and anti-tumor properties in preclinical and clinical studies.
4. Investigating its potential use as an antimicrobial agent.
5. Developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use as a fluorescent probe for imaging applications. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
特性
製品名 |
N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C24H22N2O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-4-2-6-19(12-15)26-14-18(13-22(26)27)24(28)25-21-11-10-17-9-8-16-5-3-7-20(21)23(16)17/h2-7,10-12,18H,8-9,13-14H2,1H3,(H,25,28) |
InChIキー |
SNHFEGCCWXSUQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
正規SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
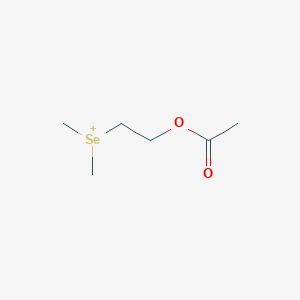
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

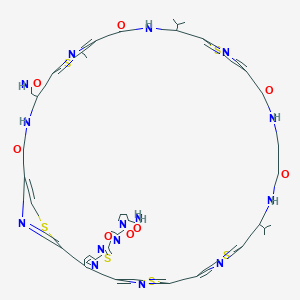
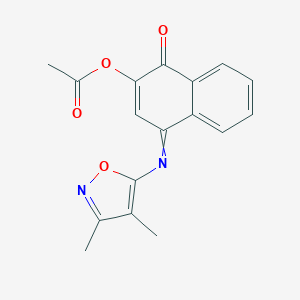
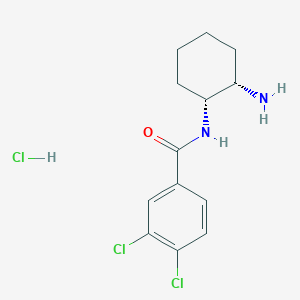
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
